(R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
(R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1401668-65-2) is a stereochemically complex molecule with a pyrrolidine backbone modified by a benzyl ester group, a cyclopropylamino substituent, and an (S)-2-aminopropionyl moiety. Its molecular formula is C₁₈H₂₅N₃O₃, with a molecular weight of 331.41 g/mol . The (R)-configuration at the pyrrolidine’s 3-position and the (S)-configuration of the 2-aminopropionyl group are critical for its stereochemical identity, which may influence biological interactions and pharmacokinetics.
Properties
IUPAC Name |
benzyl (3R)-3-[[(2S)-2-aminopropanoyl]-cyclopropylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-13(19)17(22)21(15-7-8-15)16-9-10-20(11-16)18(23)24-12-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,19H2,1H3/t13-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUUAXIZZLEWAW-XJKSGUPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCN(C2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N([C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyrrolidine ring, a cyclopropyl group, and a benzyl ester, suggests various biological activities that warrant detailed investigation.
- Molecular Formula : C18H25N3O3
- Molecular Weight : 331.41 g/mol
- CAS Number : 1401668-65-2
The presence of functional groups such as the carboxylic acid and amine enhances its reactivity, making it a versatile candidate for drug design and synthesis.
Research indicates that compounds with similar structures exhibit diverse biological activities, including antimicrobial, neuroprotective, and anticancer effects. The specific stereochemistry and functional groups of this compound may contribute to its unique biological profiles.
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Neuroprotective | Protects neurons from damage | |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies
-
Antimicrobial Activity :
A study demonstrated that similar pyrrolidine derivatives exhibited significant antimicrobial properties against various pathogens. The mechanism was attributed to the disruption of bacterial cell membranes. -
Neuroprotective Effects :
Research involving cyclopropyl amino acids highlighted their ability to cross the blood-brain barrier, providing protective effects against neurodegenerative diseases. This suggests that this compound could have similar benefits. -
Anticancer Properties :
Preliminary findings indicate that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of caspase pathways. Further studies are necessary to elucidate the specific pathways involved for this compound.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrrolidine ring.
- Introduction of the cyclopropyl group.
- Esterification to form the benzyl ester.
These synthetic routes require precise control over reaction conditions to achieve high yields and purity.
Future Directions
Given its promising biological activities, further research is essential to fully explore the therapeutic potential of this compound. Future studies should focus on:
- Detailed mechanistic studies to understand its action at the molecular level.
- In vivo studies to evaluate its efficacy and safety in biological systems.
- Structural modifications to enhance potency and selectivity for specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Modifications
The compound’s analogs differ in substituents, stereochemistry, and backbone modifications. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Impact of Substituent Variations
Cyclopropyl vs. Isopropyl Amino Groups: The cyclopropyl group in the target compound introduces rigidity and a smaller steric profile compared to the isopropyl group in CAS 1354024-44-4. This may enhance binding affinity in sterically constrained active sites (e.g., proteases) . The isopropyl analog (CAS 1354024-44-4) has higher lipophilicity (C₁₈H₂₇N₃O₃ vs.
Propionyl vs. Butyryl Acyl Chains :
- The 3-methyl-butyryl substituent in CAS 919108-51-3 adds a branched hydrophobic chain, which could prolong metabolic stability but reduce aqueous solubility compared to the shorter propionyl chain in the target compound .
Stereochemical Differences :
- The (S)-pyrrolidine configuration in CAS 1353946-31-2 creates a diastereomeric relationship with the target compound. Such stereochemical divergence often leads to distinct target interactions; for example, the (R)-configuration may favor binding to chiral enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
